Cas no 83162-84-9 (Bonducellin)

Bonducellin structure
Bonducellin structure
상품 이름:Bonducellin
CAS 번호:83162-84-9
MF:C17H14O4
메가와트:282.290665149689
CID:730437
PubChem ID:14079439

Bonducellin 화학적 및 물리적 성질

이름 및 식별자

    • 4H-1-Benzopyran-4-one,2,3-dihydro-7-hydroxy-3-[(4-methoxyphenyl)methylene]-, (3E)-
    • Bonducellin
    • ISOBONDUCELLIN
    • BDBM50443669
    • (e)-7-hydroxy-3-(4'-methoxybenzylidene) chroman-4-one
    • (3E)-7-hydroxy-3-[(4-methoxyphenyl)methylene]chroman-4-one
    • 2,3-dihydro-7-hydroxy-3-[(4-methoxyphenyl)methylene]-4H-1-benzopyran-4-one
    • (3E)-2,3-Dihydro-7-hydroxy-3-[(4-methoxyphenyl)methylene]-4H-1-benzopyran-4-one (ACI)
    • 4H-1-Benzopyran-4-one, 2,3-dihydro-7-hydroxy-3-[(4-methoxyphenyl)methylene]-, (E)- (ZCI)
    • (E)-7-Hydroxy-3-(4-methoxybenzylidene)chroman-4-one
    • CHEMBL450675
    • AKOS040762678
    • FS-8808
    • (3E)-7-hydroxy-3-[(4-methoxyphenyl)methylidene]chromen-4-one
    • CS-0255332
    • 83162-84-9
    • HY-N10069
    • (E)-7-Hydroxy-3-(4'-methoxybenzylidene)chroman-4-one
    • (3E)-7-hydroxy-3-((4-methoxyphenyl)methylidene)chromen-4-one
    • NCGC00488510-01
    • DA-71676
    • 2,3-dihydro-7-hydroxy-3-((4-methoxyphenyl)methylene)-4H-1-benzopyran-4-one
    • 인치: 1S/C17H14O4/c1-20-14-5-2-11(3-6-14)8-12-10-21-16-9-13(18)4-7-15(16)17(12)19/h2-9,18H,10H2,1H3/b12-8+
    • InChIKey: DLQSYZMPSWHYMW-XYOKQWHBSA-N
    • 미소: O=C1/C(=C/C2C=CC(OC)=CC=2)/COC2C=C(C=CC1=2)O

계산된 속성

  • 정밀분자량: 282.08920892g/mol
  • 동위원소 질량: 282.08920892g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 4
  • 중원자 수량: 21
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 409
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 1
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 55.8
  • 소수점 매개변수 계산 참조값(XlogP): 3

실험적 성질

  • 색과 성상: Powder
  • 밀도: 1.3±0.1 g/cm3
  • 비등점: 526.3±50.0 °C at 760 mmHg
  • 플래시 포인트: 199.3±23.6 °C
  • 증기압: 0.0±1.4 mmHg at 25°C

Bonducellin 보안 정보

Bonducellin 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN5474-5 mg
Bonducellin
83162-84-9
5mg
¥4315.00 2022-04-26
TargetMol Chemicals
TN5474-5 mg
Bonducellin
83162-84-9 98%
5mg
¥ 3,090 2023-07-11
TargetMol Chemicals
TN5474-1 mL * 10 mM (in DMSO)
Bonducellin
83162-84-9 98%
1 mL * 10 mM (in DMSO)
¥ 3190 2023-09-15
TargetMol Chemicals
TN5474-5mg
Bonducellin
83162-84-9
5mg
¥ 3090 2024-07-20
TargetMol Chemicals
TN5474-1 ml * 10 mm
Bonducellin
83162-84-9
1 ml * 10 mm
¥ 3190 2024-07-20

Bonducellin 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Pyridinium chloride ;  2 h, 180 - 190 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
2.1 Catalysts: Perchloric acid ;  30 min, 90 - 100 °C
참조
Synthesis, stereochemical assignments, and biological activities of homoisoflavonoids
Siddaiah, Vidavalur; et al, Bioorganic & Medicinal Chemistry, 2006, 14(8), 2545-2551

합성회로 2

반응 조건
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0.5 h, rt
1.2 Solvents: Dimethylformamide ;  14 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  acidified
2.1 1.5 h, 70 - 75 °C; 2 h, rt
3.1 Reagents: Pyridinium chloride ;  2 h, 180 - 190 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
4.1 Reagents: Piperidine ;  2 h, 70 - 80 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
참조
Synthesis, stereochemical assignments, and biological activities of homoisoflavonoids
Siddaiah, Vidavalur; et al, Bioorganic & Medicinal Chemistry, 2006, 14(8), 2545-2551

합성회로 3

반응 조건
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Nickel tungsten oxide (NiWO4) (lanthanum doped) Solvents: Ethanol ,  Water ;  12 h, rt
2.1 -
참조
Visible light mediated selective oxidation of alcohols and oxidative dehydrogenation of N-heterocycles using scalable and reusable La-doped NiWO4 nanoparticles
Abinaya, R.; et al, Green Chemistry, 2021, 23(16), 5990-6007

합성회로 4

반응 조건
1.1 Reagents: Trifluoromethanesulfonic acid ;  1 h, 80 °C
2.1 Reagents: Sodium hydroxide Solvents: Water ;  2 h, 0 °C → rt
3.1 Reagents: Piperidine ;  2 h, 100 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, cooled
참조
Synthesis and biological evaluation of 3-benzylidene-4-chromanone derivatives as free radical scavengers and α-glucosidase inhibitors
Takao, Koichi; et al, Chemical & Pharmaceutical Bulletin, 2016, 64(8), 1203-1207

합성회로 5

반응 조건
1.1 Catalysts: Perchloric acid ;  30 min, 90 - 100 °C
참조
Synthesis, stereochemical assignments, and biological activities of homoisoflavonoids
Siddaiah, Vidavalur; et al, Bioorganic & Medicinal Chemistry, 2006, 14(8), 2545-2551

합성회로 6

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Water
2.1 Solvents: Piperidine
참조
Glutathione elicits enhanced biosynthesis of bonducellin, a homoisoflavonoid, in Caesalpinia bonducella leaf callus
Karthikeyan, Manivannan; et al, Plant Cell, 2023, 155(1), 57-65

합성회로 7

반응 조건
1.1 Reagents: Piperidine ;  2 h, 100 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, cooled
참조
Synthesis and biological evaluation of 3-benzylidene-4-chromanone derivatives as free radical scavengers and α-glucosidase inhibitors
Takao, Koichi; et al, Chemical & Pharmaceutical Bulletin, 2016, 64(8), 1203-1207

합성회로 8

반응 조건
1.1 Catalysts: Piperidine ;  2 h, 70 - 80 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
참조
Isolation, synthesis, and bioactivity of homoisoflavonoids from Caesalpinia pulcherrima
Das, Biswanath; et al, Chemical & Pharmaceutical Bulletin, 2009, 57(10), 1139-1141

합성회로 9

반응 조건
1.1 Reagents: Trifluoromethanesulfonic acid
2.1 Reagents: Sodium hydroxide Solvents: Water
3.1 Solvents: Piperidine
참조
Glutathione elicits enhanced biosynthesis of bonducellin, a homoisoflavonoid, in Caesalpinia bonducella leaf callus
Karthikeyan, Manivannan; et al, Plant Cell, 2023, 155(1), 57-65

합성회로 10

반응 조건
1.1 Catalysts: Molybdenum phosphorus hydroxide oxide (silica-supported) ;  2.5 h, rt
참조
Part 148 in the series "studies on novel synthetic methodologies:" selective acetylation of alcohols, phenols and amines and selective deprotection of aromatic acetates using silica-supported phosphomolybdic acid
Das, Biswanath; et al, Advanced Synthesis & Catalysis, 2007, 349, 2677-2683

합성회로 11

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Water ;  2 h, 0 °C → rt
2.1 Reagents: Piperidine ;  2 h, 100 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, cooled
참조
Synthesis and biological evaluation of 3-benzylidene-4-chromanone derivatives as free radical scavengers and α-glucosidase inhibitors
Takao, Koichi; et al, Chemical & Pharmaceutical Bulletin, 2016, 64(8), 1203-1207

합성회로 12

반응 조건
1.1 Reagents: Trifluoromethanesulfonic acid ;  1 h, 80 °C; 10 min, 80 °C → rt
2.1 Reagents: Sodium hydroxide Solvents: Water ;  2 h, rt
2.2 Reagents: Sulfuric acid Solvents: Water ;  < pH 2, rt
3.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  24 h, reflux
참조
Asymmetric Transfer Hydrogenation of Arylidene-Substituted Chromanones and Tetralones Catalyzed by Noyori-Ikariya Ru(II) Complexes: One-Pot Reduction of C=C and C=O bonds
Caleffi, Guilherme S. ; et al, Journal of Organic Chemistry, 2021, 86(6), 4849-4858

합성회로 13

반응 조건
1.1 Reagents: Sodium
2.1 Reagents: Hydrogen Catalysts: Palladium
3.1 Reagents: Hydrochloric acid
참조
Structure of bonducellin, a naturally occurring 3-benzylidene-2,3-dihydro-1-benzopyran-4-one
Malhotra, Sunita; et al, Journal of Chemical Research, 1988, (6),

합성회로 14

반응 조건
참조
Visible light mediated selective oxidation of alcohols and oxidative dehydrogenation of N-heterocycles using scalable and reusable La-doped NiWO4 nanoparticles
Abinaya, R.; et al, Green Chemistry, 2021, 23(16), 5990-6007

합성회로 15

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Water ;  2 h, rt
1.2 Reagents: Sulfuric acid Solvents: Water ;  < pH 2, rt
2.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  24 h, reflux
참조
Asymmetric Transfer Hydrogenation of Arylidene-Substituted Chromanones and Tetralones Catalyzed by Noyori-Ikariya Ru(II) Complexes: One-Pot Reduction of C=C and C=O bonds
Caleffi, Guilherme S. ; et al, Journal of Organic Chemistry, 2021, 86(6), 4849-4858

합성회로 16

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium
2.1 Reagents: Hydrochloric acid
참조
Structure of bonducellin, a naturally occurring 3-benzylidene-2,3-dihydro-1-benzopyran-4-one
Malhotra, Sunita; et al, Journal of Chemical Research, 1988, (6),

합성회로 17

반응 조건
1.1 1.5 h, 70 - 75 °C; 2 h, rt
2.1 Reagents: Pyridinium chloride ;  2 h, 180 - 190 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
3.1 Reagents: Piperidine ;  2 h, 70 - 80 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
참조
Synthesis, stereochemical assignments, and biological activities of homoisoflavonoids
Siddaiah, Vidavalur; et al, Bioorganic & Medicinal Chemistry, 2006, 14(8), 2545-2551

Bonducellin Raw materials

Bonducellin Preparation Products

추천 기사

추천 공급업체
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:83162-84-9)Bonducellin
TBW00492
순결:>98%
재다:5mg,10mg ,20mg ,50mg ,100mg,or customized
가격 ($):문의